2-Oxa-6-azaspiro[3.3]heptane: A Technical Guide for Drug Development Professionals
2-Oxa-6-azaspiro[3.3]heptane: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical properties, structure, and synthesis of a valuable building block in modern medicinal chemistry.
Introduction
2-Oxa-6-azaspiro[3.3]heptane is a heterocyclic chemical compound that has garnered significant interest in the field of drug discovery.[1][2] Its unique spirocyclic structure, incorporating both an oxetane (B1205548) and an azetidine (B1206935) ring, imparts desirable physicochemical properties, positioning it as a valuable bioisostere for common motifs such as morpholine (B109124).[3][4] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Oxa-6-azaspiro[3.3]heptane, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
2-Oxa-6-azaspiro[3.3]heptane is a stable, heterocyclic compound with the molecular formula C₅H₉NO.[5] Its rigid, three-dimensional structure is a key feature, offering predictable vectors for substituent placement in drug design.[2] The presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom within a constrained framework contributes to its utility in modulating properties like solubility and metabolic stability.[2][4]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Oxa-6-azaspiro[3.3]heptane is presented in the table below. Data for the free base and its common salt forms are included for comparison.
| Property | 2-Oxa-6-azaspiro[3.3]heptane (Free Base) | 2-Oxa-6-azaspiro[3.3]heptane Oxalate (B1200264) | 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate |
| CAS Number | 174-78-7[5] | 1159599-99-1[6] | 1045709-32-7[7] |
| Molecular Formula | C₅H₉NO[5] | C₇H₁₁NO₅[6] | C₁₂H₂₀N₂O₆[7] |
| Molecular Weight | 99.13 g/mol [5] | 189.17 g/mol [6] | 288.30 g/mol [7] |
| Boiling Point | 166 °C[8] | Not Available | Not Available |
| Density | 1.12 g/cm³[8] | Not Available | Not Available |
| pKa (Predicted) | 9.73 ± 0.20[8] | Not Available | Not Available |
| LogP (Predicted) | -0.55 to -0.7[5][9] | Not Available | Not Available |
| Refractive Index | 1.4750 to 1.4790[8] | Not Available | Not Available |
| Flash Point | 51 °C[8] | Not Available | Not Available |
Structural Information
The structure of 2-Oxa-6-azaspiro[3.3]heptane is characterized by a central quaternary carbon atom shared by the oxetane and azetidine rings. This spirocyclic arrangement results in a compact and rigid molecular framework.
SMILES: C1C2(CN1)COC2[5] InChI: InChI=1S/C5H9NO/c1-5(2-6-1)3-7-4-5/h6H,1-4H2[5]
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane has evolved to improve scalability and yield. Initially, the method developed by Carreira et al. was prominent, though it presented challenges on a larger scale.[10][11] More recent advancements have focused on creating more stable and soluble salt forms, such as sulfonates, to facilitate its use in further chemical transformations.[10][12]
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from starting materials to the application of 2-Oxa-6-azaspiro[3.3]heptane in drug discovery.
Caption: General workflow for the synthesis and application of 2-Oxa-6-azaspiro[3.3]heptane.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of 2-Oxa-6-azaspiro[3.3]heptane. The following protocols are based on published methods.
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt (Carreira Method)
This method involves the cyclization of tribromopentaerythritol with p-toluenesulfonamide, followed by deprotection.[10]
Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane
-
Reactants: Tribromopentaerythritol, p-toluenesulfonamide, and a suitable base.
-
Procedure: A cyclization reaction is carried out under basic conditions to form the N-tosylated spiro compound.[10]
Step 2: Deprotection
-
Reactants: N-Tosyl-2-oxa-6-azaspiro[3.3]heptane, magnesium turnings.
-
Procedure: The deprotection is performed by sonicating a mixture of the N-tosylated intermediate and magnesium turnings in methanol (B129727) at room temperature for one hour.[10]
Step 3: Isolation as Oxalate Salt
-
Procedure: Following a challenging filtration to remove magnesium salts, the filtrate is treated with oxalic acid to afford the oxalate salt.[10] It has been noted that scaling this process can lead to significant product loss during filtration.[10]
Improved Synthesis via Sulfonate Salts
To overcome the scalability and solubility issues of the oxalate salt, an improved synthesis yielding more stable and soluble sulfonate salts has been developed.[10][12]
Step 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane
-
This intermediate is synthesized as a precursor to the free base.
Step 2: Debenzylation
-
Reactants: N-Benzyl-2-oxa-6-azaspiro[3.3]heptane, Palladium on activated carbon (10% Pd), hydrogen gas, and a catalytic amount of acetic acid.
-
Procedure: The debenzylation is performed under a 5 bar hydrogen atmosphere in methanol. The reaction is stirred for 16 hours, after which the catalyst is filtered off to yield a solution of 2-oxa-6-azaspiro[3.3]heptane as its free base.[10]
Step 3: Salt Formation
-
Reactants: The methanolic solution of the free base and a selected sulfonic acid (e.g., camphorsulfonic acid).
-
Procedure: The sulfonic acid (1.1 equivalents) is added to the methanolic solution of the free base at room temperature. The resulting precipitate is then collected by filtration.[10]
Application in Drug Discovery
2-Oxa-6-azaspiro[3.3]heptane is primarily used as a versatile building block in the synthesis of more complex, biologically active molecules.[8] Its most notable application is as a bioisosteric replacement for the morpholine moiety in drug candidates.[3][10] This substitution can lead to improved physicochemical and pharmacokinetic properties, such as increased solubility and metabolic stability, and a reduction in lipophilicity.[4]
Logical Relationship in Bioisosteric Replacement
The decision to use 2-Oxa-6-azaspiro[3.3]heptane as a morpholine surrogate is driven by the goal of optimizing drug-like properties.
Caption: The logical process for utilizing 2-Oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere.
Safety and Handling
2-Oxa-6-azaspiro[3.3]heptane is classified as a flammable liquid and vapor.[5] It is also considered toxic if swallowed and can cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling this compound.[13][14] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[13] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Oxa-6-azaspiro[3.3]heptane is a key building block in modern medicinal chemistry, offering a valuable tool for fine-tuning the properties of drug candidates. Its unique structural and physicochemical characteristics make it an attractive bioisostere for the morpholine group, enabling the optimization of solubility, metabolic stability, and other crucial parameters. With the development of more scalable and efficient synthetic routes, the accessibility of this versatile spirocycle for drug discovery programs is continually improving. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in the development of novel therapeutics.
References
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- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem [pubchem.ncbi.nlm.nih.gov]
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